Lipophilicity (LogP) Comparison
The target compound exhibits a computed LogP of 3.8608, which is approximately 0.45 log units higher than that of 2,4‑dichloroquinoline‑3‑carbonitrile (LogP 3.41328) and 0.31 log units higher than that of 2,4‑dichloro‑6‑fluoroquinoline‑3‑carbonitrile (LogP 3.55238) [REFS‑1][REFS‑2][REFS‑3]. The difference is primarily attributable to the C‑5 methyl group, which increases hydrocarbon surface area relative to the des‑methyl core structures.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.8608 |
| Comparator Or Baseline | 2,4‑Dichloroquinoline‑3‑carbonitrile (LogP 3.41328); 2,4‑Dichloro‑6‑fluoroquinoline‑3‑carbonitrile (LogP 3.55238) |
| Quantified Difference | +0.45 log units vs. 2,4‑dichloroquinoline‑3‑carbonitrile; +0.31 log units vs. 2,4‑dichloro‑6‑fluoroquinoline‑3‑carbonitrile |
| Conditions | Computational prediction (XLogP3 / QSPR method); values reported by Leyan and chemical database providers |
Why This Matters
A LogP increment of 0.3–0.5 units can affect membrane permeability and aqueous solubility by a factor of 2–3, which has practical consequences in cell‑based assays and in vivo pharmacokinetic profiling.
- [1] MolBase / Building Block. 2,4‑Dichloroquinoline‑3‑carbonitrile – LogP 3.41328. View Source
